molecular formula C22H13N3O4S2 B2681879 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 361478-60-6

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No. B2681879
CAS RN: 361478-60-6
M. Wt: 447.48
InChI Key: LUQQSDBKLNUUEG-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound; it’s part of many drugs and useful organic compounds. The presence of a nitro group (-NO2) and a carboxamide group (-CONH2) could indicate potential for bioactivity .


Molecular Structure Analysis

The molecular structure would be largely defined by the benzothiazole core, with the nitro, hydroxyphenyl, and carboxamide groups likely contributing to the compound’s properties. The exact structure would need to be determined through methods like X-ray crystallography .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, we can infer that it might undergo reactions typical of benzothiazoles, nitro compounds, and carboxamides. This could include reduction of the nitro group, hydrolysis of the carboxamide, among others .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. For example, the presence of a carboxamide could result in hydrogen bonding, affecting the compound’s solubility and melting point .

Scientific Research Applications

Antitumor and Antiproliferative Activity

Research has shown that derivatives of benzothiazole, including those substituted with nitro and amino groups, have exhibited significant antitumor and antiproliferative activities. These compounds were evaluated against various cancer cell lines, showing promising results in inhibiting tumor growth and cell proliferation. One study highlights the synthesis of benzothiazole derivatives as potent antitumor agents, demonstrating excellent inhibitory effects on tumor growth in vivo (Yoshida et al., 2005). Another study discusses the antioxidative potential of novel nitro and amino substituted benzimidazole/benzothiazole-2-carboxamides, identifying compounds with significant antiproliferative activity against human cancer cells (Cindrić et al., 2019).

Antimicrobial and Antifungal Effects

Several benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal effects. Some of these compounds demonstrated more potent activity against pathogenic strains than reference drugs, highlighting their potential as antimicrobial agents. One particular study synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and found some molecules to exhibit significant growth inhibitory effects against various pathogens, including Gram-positive bacterial strains and Candida strains (Bikobo et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibitory effects on metals in aggressive environments. A study exploring benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions demonstrated that these compounds could offer higher inhibition efficiencies and stability against steel corrosion, suggesting their utility in protecting metals from corrosion (Hu et al., 2016).

Safety and Hazards

As with any compound, the safety and hazards would depend on various factors including its reactivity, toxicity, and potential for bioaccumulation. Without specific studies on this compound, it’s difficult to predict its safety profile .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential areas of interest could include its bioactivity, toxicity, and potential uses in medicine or other fields .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O4S2/c26-17-7-5-13(11-15(17)22-24-16-3-1-2-4-19(16)31-22)23-21(27)20-10-12-9-14(25(28)29)6-8-18(12)30-20/h1-11,26H,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQQSDBKLNUUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitro-1-benzothiophene-2-carboxamide

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